molecular formula C6H12KO9P B012963 D-Fructose 6-phosphate dipotassium salt CAS No. 103213-47-4

D-Fructose 6-phosphate dipotassium salt

Cat. No. B012963
CAS RN: 103213-47-4
M. Wt: 299.23 g/mol
InChI Key: QGPSDEVNXCUGNU-UHFFFAOYSA-N
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Description

D-Fructose 6-phosphate dipotassium salt is a key intermediate in glycolysis and has been the subject of extensive research due to its central role in metabolic pathways. It is instrumental in various biosynthesis processes and has applications in medicine and fine chemical production.

Synthesis Analysis

The ATP-free biosynthesis of D-Fructose 1,6-diphosphate, closely related to D-Fructose 6-phosphate, demonstrates the potential for efficient manufacturing of this compound from starch and pyrophosphate using a synthetic enzymatic pathway. This process highlights the cost-effective production of D-Fructose 6-phosphate and its derivatives without the need for ATP, utilizing hyperthermophilic enzymes for enhanced stability and efficiency (Wang et al., 2017).

Molecular Structure Analysis

The tautomeric composition of D-Fructose phosphates in solution, including D-Fructose 6-phosphate, has been analyzed using Fourier transform carbon-13 nuclear magnetic resonance. This analysis provides insight into the equilibrium composition of alpha and beta anomers of D-Fructose 6-phosphate, highlighting its structural dynamics and the minimal presence of keto or hydrated keto forms (Koerner et al., 1973).

Chemical Reactions and Properties

Research on D-Fructose 6-phosphate aldolase has opened avenues for the chemo-enzymatic synthesis of important compounds, demonstrating the enzyme's critical role in catalyzing aldol addition reactions. This underscores the versatility of D-Fructose 6-phosphate in facilitating various chemical transformations (Castillo et al., 2006).

Physical Properties Analysis

The detailed structural refinement of fructose-1,6-bisphosphatase and its complexes, closely related to studies on D-Fructose 6-phosphate, provides a deep understanding of the enzyme's interaction with fructose phosphates. This research sheds light on the physical properties of D-Fructose 6-phosphate, including binding sites and enzyme interaction mechanisms (Ke et al., 1990).

Chemical Properties Analysis

The enzymatic synthesis of fructose 1,6-diphosphate, a process intimately linked with the metabolism of D-Fructose 6-phosphate, emphasizes the compound's chemical properties, showcasing its pivotal role in glycolysis and other metabolic pathways. This synthesis, particularly the ATP regeneration aspect, highlights the chemical versatility and importance of D-Fructose 6-phosphate in biological systems (Widjaja et al., 1999).

Scientific Research Applications

  • Inhibition of Enzymes in Bacteria : Zwaig and Lin (1966) found that fructose-1,6-diphosphate can effectively inhibit glycerol kinase in Escherichia coli (Zwaig & Lin, 1966).

  • Enzyme Specificity : Wurster and Hess (1974) showed that fructose-6-phosphate kinase specifically catalyzes the phosphorylation of D-fructofuranose-6-phosphate (Wurster & Hess, 1974).

  • D-Fructose Metabolism : Hanson and Anderson (1966) discovered a new enzyme, D-fructose 1-phosphate kinase, involved in D-fructose metabolism in Aerobacter aerogenes (Hanson & Anderson, 1966).

  • Role in Oxidative Degradation of Carbohydrates : Cori, Slein, and Cori (1948) reported that D-glyceraldehyde-3-phosphate dehydrogenase plays a crucial role in the oxidative degradation of carbohydrates, with its substrate formed from fructose-1,6-diphosphate by aldolase (Cori, Slein, & Cori, 1948).

  • Intermediate in Amino Acid Biosynthesis : White and Xu (2006) found that in Methanocaldococcus jannaschii, D-fructose 6-phosphate is a key intermediate in aromatic amino acid biosynthesis (White & Xu, 2006).

  • Tautomeric Composition : Koerner, Cary, Bhacca, and Younathan (1973) studied the tautomeric composition of D-fructose phosphates in solution (Koerner et al., 1973).

  • Synthesis of Analogues : Persky and Albeck (2000) synthesized selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form for biochemical studies (Persky & Albeck, 2000).

  • Metabolism in Bacteria : Sapico, Hanson, Walter, and Anderson (1968) identified that the primary pathway of D-fructose metabolism in Aerobacter aerogenes is through D-fructose 1-phosphate rather than D-fructose 6-phosphate (Sapico et al., 1968).

  • Biosensor Application : Bhand et al. (2010) developed a fructose-selective calorimetric biosensor in flow injection analysis for rapid and inexpensive measurement of fructose in syrup samples (Bhand et al., 2010).

  • Conversion to Glucose-6-Phosphate : Horecker and Wood (1957) described a method to convert fructose-6-phosphate to glucose-6-phosphate using hexose phosphate isomerase (Horecker & Wood, 1957).

Mechanism of Action

Target of Action

The primary target of D-Fructose 6-phosphate dipotassium salt is phosphoglucose isomerase , an enzyme that plays a crucial role in the glycolytic pathway .

Mode of Action

This compound interacts with its target, phosphoglucose isomerase, and is converted into D-glucose 6-phosphate . This conversion is a critical step in the glycolytic pathway, allowing the continuation of the process.

Biochemical Pathways

The compound is a key intermediate in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP for various cellular processes. The conversion of D-Fructose 6-phosphate to D-glucose 6-phosphate by phosphoglucose isomerase is a critical step in this pathway.

Pharmacokinetics

As a polar molecule, it is expected to have good solubility in water , which could influence its bioavailability and distribution in the body.

Result of Action

The action of this compound results in the production of D-glucose 6-phosphate . This molecule is a critical intermediate in the glycolytic pathway, contributing to the generation of ATP, which is the primary energy currency of the cell.

Biochemical Analysis

Biochemical Properties

D-Fructose 6-phosphate dipotassium salt is involved in the glycolytic pathway, a critical metabolic pathway that breaks down glucose for energy production . It interacts with enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amino-transferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glucose metabolism and energy production in cells.

Cellular Effects

The presence of this compound in cells influences various cellular processes. It plays a vital role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the glycolytic pathway, it contributes to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It acts as a substrate for several enzymes in the glycolytic pathway, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the glycolytic pathway . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be described . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

InChI

InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPSDEVNXCUGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13KO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585154
Record name PUBCHEM_16219351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103213-47-4
Record name PUBCHEM_16219351
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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